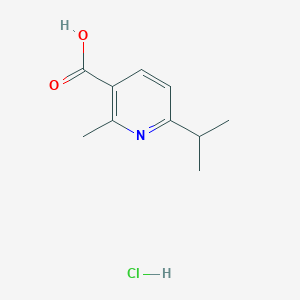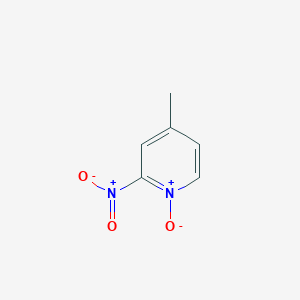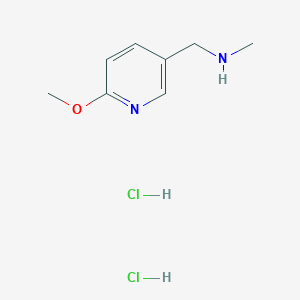![molecular formula C14H27ClN2O3 B1435130 (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride CAS No. 1909301-35-4](/img/structure/B1435130.png)
(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
Overview
Description
“(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride” is a chemical compound with the CAS Number: 1909301-35-4. It has a molecular weight of 306.83 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12?;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Scientific Research Applications
Metabolism of Aspartame : A study reviewed the metabolism of aspartame, highlighting the metabolic pathways of its aspartyl moiety in animals and humans. The aspartate from aspartame is metabolized into CO2 or incorporated into body constituents, suggesting a metabolic pathway similar to dietary aspartic acid (Ranney Re & Oppermann Ja, 1979).
Synthesis of Clopidogrel : Research on the synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlights the importance of specific synthetic methodologies for pharmaceutical activities. This review discusses the synthetic strategies for (S)-clopidogrel, demonstrating the relevance of chemical synthesis in drug development (A. Saeed et al., 2017).
Piracetam and its Derivatives : An overview of piracetam, a nootropic drug, emphasizes its synthetic methodologies and biological activities. Piracetam is a derivative of γ-aminobutyric acid and shows promise in managing several diseases, showcasing the importance of chemical derivatives in therapeutic applications (Nidhi Dhama et al., 2021).
Organic Acids in Acidizing Operations : A review on the role of organic acids in acidizing operations for oil and gas extraction highlights the chemical properties and applications of organic acids like formic, acetic, citric, and lactic acids. This paper provides insights into the industrial applications of organic compounds (Luai Alhamad et al., 2020).
Pyrrolidine in Drug Discovery : A review focusing on pyrrolidine as a versatile scaffold for novel biologically active compounds in drug discovery. It highlights the structural and pharmacological significance of pyrrolidine derivatives, underscoring the importance of this scaffold in the development of new therapeutics (Giovanna Li Petri et al., 2021).
properties
IUPAC Name |
(3S)-5-methyl-3-[[(2-pyrrolidin-2-ylacetyl)amino]methyl]hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCIESMYXKZQB-YLIVSKOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)



![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
